![molecular formula C16H24N2O5S B2752100 2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid CAS No. 1396997-83-3](/img/structure/B2752100.png)
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid
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Overview
Description
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C16H24N2O5S and a molecular weight of 356.44 g/mol . This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and a methylbutanoic acid moiety.
Preparation Methods
The synthesis of 2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with a sulfonyl chloride derivative to form the diethylsulfamoyl group.
Attachment to the phenyl ring: The diethylsulfamoyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Formamido group introduction: The phenyl ring with the diethylsulfamoyl group is then reacted with formamide to introduce the formamido group.
Formation of the methylbutanoic acid moiety: Finally, the formamido-substituted phenyl ring is coupled with a methylbutanoic acid derivative through a condensation reaction to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the formamido group or the phenyl ring, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the phenyl ring.
Scientific Research Applications
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The formamido group may also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid can be compared with other similar compounds, such as:
Valine derivatives: Compounds with similar structures but different substituents on the phenyl ring or the formamido group.
Sulfonamide derivatives: Compounds containing the sulfonamide group, which may have different biological activities and applications.
Formamido-substituted compounds: Molecules with the formamido group attached to different aromatic or aliphatic systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid (CAS No. 1396980-30-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O5S
- Molecular Weight : 362.82 g/mol
- IUPAC Name : this compound
The compound features a diethylsulfamoyl group attached to a phenyl ring, which may influence its biological activity through interactions with various biological targets.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfamoyl compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate | |
Pseudomonas aeruginosa | Limited |
2. Insecticidal Activity
The compound's structural similarities to known insecticides suggest potential larvicidal activity. A study focusing on related compounds demonstrated effective larvicidal action against Aedes aegypti, a vector for several arboviruses.
- LC50 Values : The study found that certain related compounds displayed LC50 values below 30 μM, indicating potent activity against mosquito larvae without significant toxicity to mammalian cells at similar concentrations .
3. Cytotoxicity and Safety Profile
In assessing the safety profile, it is crucial to evaluate cytotoxic effects on human cells. Research indicates that while some sulfamoyl derivatives exhibit cytotoxicity at higher concentrations, the specific compound has shown minimal cytotoxic effects on human peripheral blood mononuclear cells, even at concentrations as high as 5200 μM .
The biological activity of this compound can be attributed to its ability to interact with key biological pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, leading to apoptosis in targeted cells.
Case Study 1: Larvicidal Efficacy
A recent investigation into the larvicidal efficacy of similar compounds highlighted the potential of sulfamoyl derivatives. The study reported that specific modifications in the chemical structure significantly enhanced larvicidal activity while maintaining low toxicity towards non-target organisms.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of various sulfamoyl derivatives against clinical isolates. Results indicated that modifications in the phenyl ring led to increased potency against resistant strains of bacteria, showcasing the importance of structural variations in enhancing biological activity.
Properties
IUPAC Name |
2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-5-18(6-2)24(22,23)13-9-7-8-12(10-13)15(19)17-14(11(3)4)16(20)21/h7-11,14H,5-6H2,1-4H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJVYSXJSKTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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